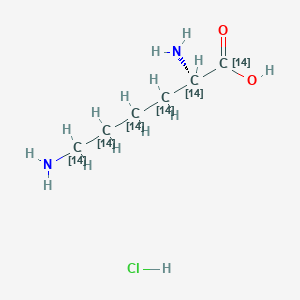
(6S)-4-Ethoxy-6-phenyl-5,6-dihydro-2(1H)-pyridinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6S)-4-Ethoxy-6-phenyl-5,6-dihydro-2(1H)-pyridinone is a chemical compound that belongs to the class of pyridinones. This compound is characterized by its unique structure, which includes an ethoxy group and a phenyl group attached to a dihydropyridinone ring. The stereochemistry of the compound is specified by the (6S) configuration, indicating the spatial arrangement of the substituents around the chiral center.
Preparation Methods
The synthesis of (6S)-4-Ethoxy-6-phenyl-5,6-dihydro-2(1H)-pyridinone can be achieved through various synthetic routes. One common method involves the reaction of a suitable precursor with ethyl alcohol and a phenyl-containing reagent under controlled conditions. The reaction typically requires the use of a catalyst and may involve multiple steps, including the formation of intermediate compounds. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
(6S)-4-Ethoxy-6-phenyl-5,6-dihydro-2(1H)-pyridinone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The ethoxy and phenyl groups can be substituted with other functional groups using appropriate reagents and conditions. For example, halogenation can be achieved using halogenating agents like chlorine or bromine.
Addition: The compound can undergo addition reactions with various reagents, leading to the formation of addition products.
Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
(6S)-4-Ethoxy-6-phenyl-5,6-dihydro-2(1H)-pyridinone has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: In biological research, the compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. It is used in assays to evaluate its effects on different biological targets.
Medicine: The compound is investigated for its potential therapeutic applications. It is studied for its ability to interact with specific molecular targets, such as enzymes and receptors, which may lead to the development of new drugs.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (6S)-4-Ethoxy-6-phenyl-5,6-dihydro-2(1H)-pyridinone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target. For example, the compound may inhibit the activity of an enzyme by binding to its active site, or it may activate a receptor by mimicking the action of a natural ligand .
Comparison with Similar Compounds
(6S)-4-Ethoxy-6-phenyl-5,6-dihydro-2(1H)-pyridinone can be compared with other similar compounds, such as:
(5R,6S)-5-Ethyl-1-oxo-5,6-dihydro-1H,3H-pyrano[3,4-c]pyran-6-yl β-D-glucopyranoside: This compound has a similar pyranone structure but differs in the substituents attached to the ring.
Propyl (6S)-6-[4-(dimethylamino)phenyl]-3-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate: This compound features a similar chiral center and phenyl group but has different functional groups and a different ring structure.
The uniqueness of this compound lies in its specific combination of substituents and its potential biological activities, which distinguish it from other related compounds.
Properties
Molecular Formula |
C13H15NO2 |
|---|---|
Molecular Weight |
217.26 g/mol |
IUPAC Name |
(2S)-4-ethoxy-2-phenyl-2,3-dihydro-1H-pyridin-6-one |
InChI |
InChI=1S/C13H15NO2/c1-2-16-11-8-12(14-13(15)9-11)10-6-4-3-5-7-10/h3-7,9,12H,2,8H2,1H3,(H,14,15)/t12-/m0/s1 |
InChI Key |
SXMHUESUJSJGHL-LBPRGKRZSA-N |
Isomeric SMILES |
CCOC1=CC(=O)N[C@@H](C1)C2=CC=CC=C2 |
Canonical SMILES |
CCOC1=CC(=O)NC(C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetamide, N-[2-[4-(acetyloxy)-3-methoxyphenyl]ethyl]-](/img/structure/B13815888.png)
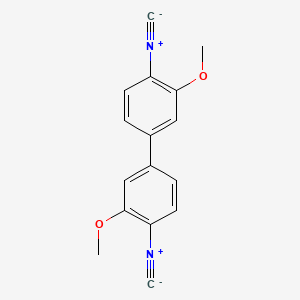
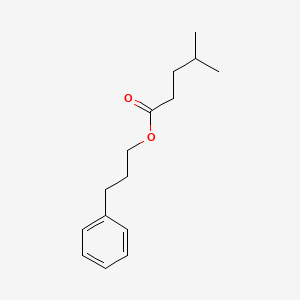
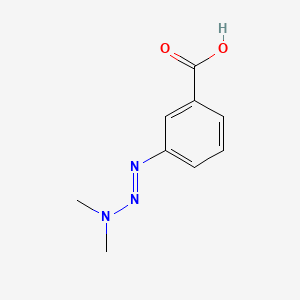
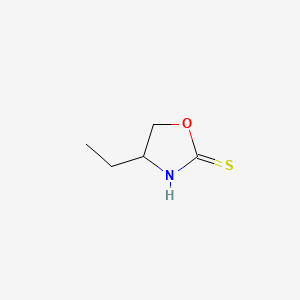
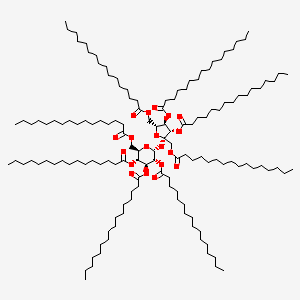
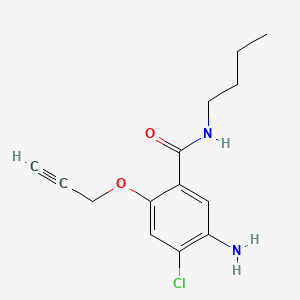
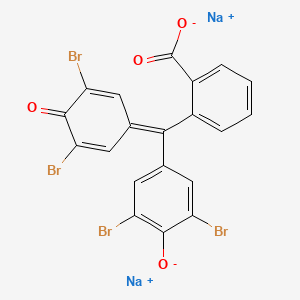
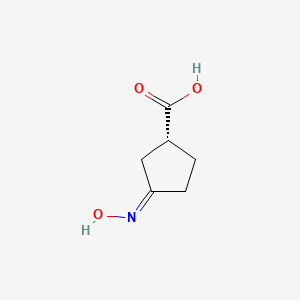

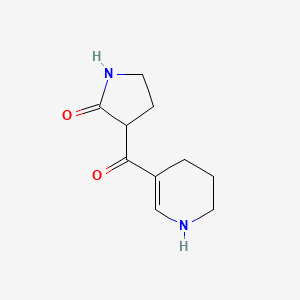
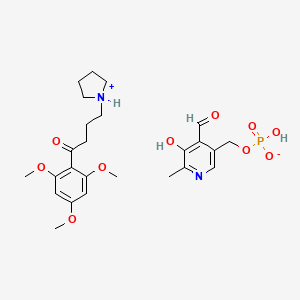
![4-(1H-indol-3-yl)-2-[[2-(1H-indol-3-yl)acetyl]amino]butanoic acid](/img/structure/B13815978.png)
